molecular formula C16H21NO4S B2848252 3-(benzenesulfonyl)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]propanamide CAS No. 2097866-87-8

3-(benzenesulfonyl)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]propanamide

Cat. No. B2848252
CAS RN: 2097866-87-8
M. Wt: 323.41
InChI Key: LSCTTYBFEDAKLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-(benzenesulfonyl)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]propanamide” contains a benzenesulfonyl group, a cyclohexene ring, and a propanamide group. The benzenesulfonyl group is a common functional group in organic chemistry, composed of a benzene ring bonded to a sulfonyl group. The cyclohexene ring is a six-membered ring with one double bond, and the propanamide group consists of a three-carbon chain with a terminal amide group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups. The benzenesulfonyl group is likely to be planar due to the structure of the benzene ring. The cyclohexene ring could adopt a number of conformations, but is likely to be in a half-chair conformation due to the presence of the double bond .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present. The benzenesulfonyl group could potentially undergo electrophilic aromatic substitution reactions, while the double bond in the cyclohexene ring could undergo addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polarity of its functional groups, and its melting and boiling points would be influenced by the strength of the intermolecular forces present .

Scientific Research Applications

Photodynamic Therapy Applications

A study by Pişkin et al. (2020) highlighted the synthesis and characterization of new zinc phthalocyanines substituted with benzenesulfonamide derivative groups. These compounds exhibited good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them promising Type II photosensitizers for cancer treatment in photodynamic therapy. This research underscores the potential of benzenesulfonamide derivatives in developing effective therapeutic agents for combating cancer through photodynamic therapy approaches (Pişkin, Canpolat, & Öztürk, 2020).

Anticonvulsant Activity

Farag et al. (2012) synthesized heterocyclic compounds containing a sulfonamide moiety and evaluated their anticonvulsant activities. Among the synthesized compounds, one demonstrated significant anticonvulsive effects, offering insights into the development of new anticonvulsant agents. This study showcases the therapeutic potential of sulfonamide derivatives in addressing neurological disorders, specifically through their anticonvulsant properties (Farag et al., 2012).

Synthetic Applications and Heterocyclic Synthesis

Familoni (2002) explored the synthetic applications of metalated sulfonamides, demonstrating their utility in heterocyclic synthesis. The study highlights the diverse chemical reactions and potential rearrangements that sulfonamide derivatives can undergo, paving the way for the synthesis of various heterocyclic compounds. This research provides a foundation for utilizing sulfonamide-based compounds in complex organic syntheses and the development of new pharmaceuticals and materials (Familoni, 2002).

Inhibition of Carbonic Anhydrase IX

Lolak et al. (2019) investigated ureido benzenesulfonamides incorporating 1,3,5-triazine moieties as inhibitors of human carbonic anhydrase isoforms, particularly hCA IX, which is associated with cancer. The compounds displayed potent inhibition, suggesting their potential as anticancer agents targeting carbonic anhydrase IX. This study demonstrates the role of sulfonamide derivatives in developing selective inhibitors for therapeutic applications in oncology (Lolak, Akocak, Bua, & Supuran, 2019).

properties

IUPAC Name

3-(benzenesulfonyl)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4S/c18-15(17-13-16(19)10-5-2-6-11-16)9-12-22(20,21)14-7-3-1-4-8-14/h1,3-5,7-8,10,19H,2,6,9,11-13H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSCTTYBFEDAKLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=CC(C1)(CNC(=O)CCS(=O)(=O)C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.